molecular formula C16H25BrN4O B7059492 2-[4-[(5-bromo-6-methylpyridin-2-yl)amino]piperidin-1-yl]-N-propylacetamide

2-[4-[(5-bromo-6-methylpyridin-2-yl)amino]piperidin-1-yl]-N-propylacetamide

Cat. No.: B7059492
M. Wt: 369.30 g/mol
InChI Key: LISONNIPFBRXPC-UHFFFAOYSA-N
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Description

2-[4-[(5-bromo-6-methylpyridin-2-yl)amino]piperidin-1-yl]-N-propylacetamide is a complex organic compound that features a pyridine ring substituted with a bromine atom and a methyl group, connected to a piperidine ring via an amino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(5-bromo-6-methylpyridin-2-yl)amino]piperidin-1-yl]-N-propylacetamide typically involves multiple steps. One common method starts with the preparation of 5-bromo-2-methylpyridin-3-amine, which is then reacted with piperidine under specific conditions to form the intermediate compound. This intermediate is further reacted with N-propylacetamide to yield the final product. The reactions often require the use of catalysts such as palladium and specific solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and pH, is crucial to maintain consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[4-[(5-bromo-6-methylpyridin-2-yl)amino]piperidin-1-yl]-N-propylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halides for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated molecule .

Scientific Research Applications

2-[4-[(5-bromo-6-methylpyridin-2-yl)amino]piperidin-1-yl]-N-propylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-[(5-bromo-6-methylpyridin-2-yl)amino]piperidin-1-yl]-N-propylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives and piperidine-based molecules, such as:

Uniqueness

What sets 2-[4-[(5-bromo-6-methylpyridin-2-yl)amino]piperidin-1-yl]-N-propylacetamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it particularly valuable for targeted applications in medicinal chemistry and materials science .

Properties

IUPAC Name

2-[4-[(5-bromo-6-methylpyridin-2-yl)amino]piperidin-1-yl]-N-propylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BrN4O/c1-3-8-18-16(22)11-21-9-6-13(7-10-21)20-15-5-4-14(17)12(2)19-15/h4-5,13H,3,6-11H2,1-2H3,(H,18,22)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LISONNIPFBRXPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN1CCC(CC1)NC2=NC(=C(C=C2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BrN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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